

5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-amine

literature review

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Compound of Interest

Compound Name: 5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-amine

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An In-Depth Technical Guide to **5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-amine**: Synthesis, Biological Activity, and Therapeutic Potential

Abstract

The 1,3,4-thiadiazole nucleus is a privileged heterocyclic scaffold renowned for its diverse and potent pharmacological activities.^{[1][2]} This technical guide focuses on a specific derivative, **5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-amine**, providing a comprehensive overview for researchers and drug development professionals. We will delve into its synthesis, chemical characterization, and critically evaluate its documented biological activities, with a particular emphasis on its anticancer and antimicrobial properties. The narrative synthesizes data from numerous studies to explain the causality behind experimental designs and to illuminate the structure-activity relationships that govern its therapeutic potential.

The 1,3,4-Thiadiazole Scaffold: A Cornerstone in Medicinal Chemistry

Heterocyclic compounds form the backbone of a vast number of pharmaceutical agents, with the 1,3,4-thiadiazole ring being a particularly fruitful area of research.^{[3][4]} This five-membered aromatic ring, containing one sulfur and two nitrogen atoms, is a bioisostere of pyrimidine and is recognized for its ability to engage in various biological interactions. Its derivatives have demonstrated a remarkable breadth of activities, including anticancer, antimicrobial, anti-

inflammatory, anticonvulsant, and antiviral effects.[2][5] The presence of the sulfur and nitrogen atoms imparts unique electronic characteristics, making the scaffold an attractive building block for designing new therapeutic agents.[5] The 2-amino-5-aryl substitution pattern is a common and highly effective arrangement, with the nature of the aryl substituent playing a critical role in modulating biological activity. This guide specifically examines the influence of the ortho-methoxyphenyl group at the 5-position.

Synthesis and Characterization

The synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles is well-established, most commonly proceeding through the acid-catalyzed cyclization of a substituted benzoyl thiosemicarbazide intermediate. This method is efficient and provides a direct route to the target scaffold.

Experimental Protocol: Synthesis of 5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-amine

This protocol is based on established methodologies for analogous compounds.[6][7] The primary starting materials are 2-methoxybenzoic acid and thiosemicarbazide.

Step 1: Formation of the Thiosemicarbazide Intermediate (Not Isolated)

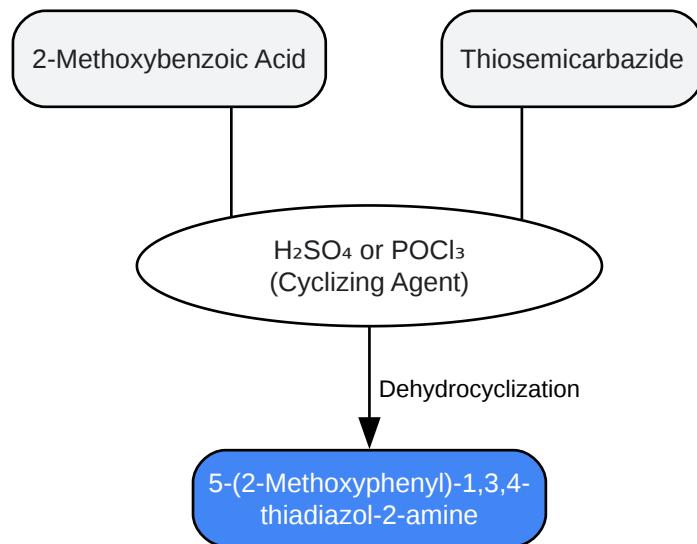
- This step involves the conceptual formation of N-(2-methoxybenzoyl)thiosemicarbazide. In a one-pot synthesis, this intermediate is formed and cyclized in situ.

Step 2: Acid-Catalyzed Dehydrocyclization

- To a flask, add 2-methoxybenzoic acid (1.52 g, 10 mmol) and thiosemicarbazide (0.91 g, 10 mmol).
- Carefully add phosphorus oxychloride (POCl_3 , 5 mL) or concentrated sulfuric acid (H_2SO_4 , 10 mL) portion-wise as the dehydrating and cyclizing agent while cooling in an ice bath.[4][6] The choice of reagent is critical; strong acids like H_2SO_4 are effective but require careful handling and workup.
- After the initial addition, allow the mixture to stir at room temperature for 1 hour, then heat gently to 60-75°C for 3-5 hours.[6][8]

- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, pour the reaction mixture slowly onto crushed ice with vigorous stirring.
- Neutralize the acidic solution carefully with a saturated solution of sodium bicarbonate (NaHCO_3) or aqueous ammonia until the pH is approximately 7-8.
- The solid precipitate that forms is the crude product. Collect it by vacuum filtration.
- Wash the solid thoroughly with cold water to remove any residual acid and inorganic salts.
- Recrystallize the crude product from ethanol or an ethanol-water mixture to yield pure **5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-amine**.^[9]

Synthesis Workflow Diagram



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Caption: One-pot synthesis of the target compound.

Spectroscopic Characterization

The structural confirmation of the synthesized compound relies on standard spectroscopic techniques. While specific data for the ortho-isomer is not always published in isolation, the expected spectral characteristics can be inferred from closely related isomers and derivatives.

[7][8][10]

Technique	Expected Observations
¹ H-NMR (DMSO-d ₆)	δ ~3.8-3.9 ppm (s, 3H, -OCH ₃); δ ~7.0-7.8 ppm (m, 4H, Ar-H); δ ~7.3 ppm (s, 2H, -NH ₂ , exchangeable with D ₂ O).[7][8]
¹³ C-NMR (DMSO-d ₆)	δ ~56 ppm (-OCH ₃); δ ~110-135 ppm (Ar-C); δ ~155-160 ppm (C=N, thiadiazole); δ ~168-170 ppm (C-NH ₂ , thiadiazole).[7][11]
FT-IR (KBr, cm ⁻¹)	~3250-3350 cm ⁻¹ (N-H stretching); ~3000-3100 cm ⁻¹ (Ar C-H stretching); ~1620-1640 cm ⁻¹ (C=N stretching); ~1250 cm ⁻¹ (C-O-C stretching).[7][12]
Mass Spec. (ESI-MS)	m/z: 208.1 [M+H] ⁺ for C ₉ H ₉ N ₃ OS.[8]

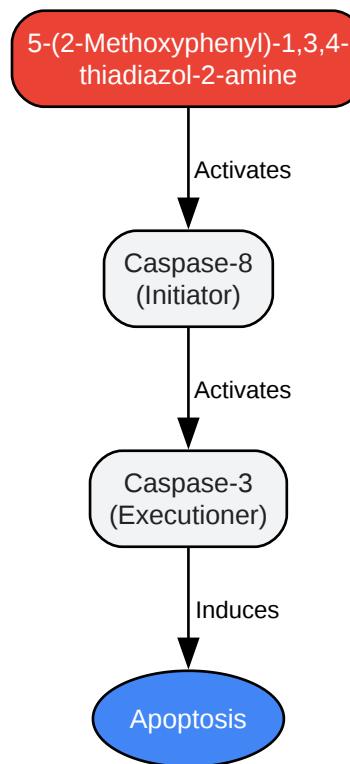
Biological Activities and Therapeutic Potential

The 1,3,4-thiadiazole scaffold is a versatile pharmacophore, and the 5-(2-methoxyphenyl) derivative is implicated in several key biological activities.

Anticancer Activity

Numerous studies have highlighted the potent anticancer activity of 2-amino-5-aryl-1,3,4-thiadiazoles.[13][14] Derivatives bearing methoxyphenyl groups have shown significant cytotoxicity against various cancer cell lines, particularly breast cancer.[7][14]

Mechanism of Action: The anticancer effect is often linked to the induction of apoptosis (programmed cell death). While the precise mechanism for the ortho-isomer is not fully elucidated, related compounds have been shown to act through multitargeted pathways.[15] In silico and in vitro studies on similar thiadiazoles suggest that they can modulate the activity of key proteins in the apoptotic cascade, such as caspases (Caspase-3, Caspase-8) and members of the Bcl-2 family.[7][13] Activation of executioner caspases like Caspase-3 is a final common pathway in apoptosis, leading to the cleavage of cellular substrates and cell death.



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Caption: Proposed apoptotic mechanism of action.

Cytotoxicity Data: The following table summarizes the cytotoxic activity of closely related methoxyphenyl-substituted thiadiazoles against human breast cancer cell lines.

Compound	Cell Line	IC ₅₀ (μM)	Reference
2-(2-trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole	MCF-7	49.6	[13]
2-(2-trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole	MDA-MB-231	53.4	[13]
5-(Aryl)-1,3,4-thiadiazole derivatives	MCF-7	2.34 - 91.00 μg/mL	[16]
5-(Aryl)-1,3,4-thiadiazole derivatives	HepG2	3.13 - 44.87 μg/mL	[16]

Note: Data for the exact 5-(2-methoxyphenyl) isomer is limited; these analogs demonstrate the general potency of the class.

Antimicrobial Activity

The 2-amino-1,3,4-thiadiazole core is a well-known scaffold for potent antimicrobial agents.[\[17\]](#) Derivatives have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[\[6\]](#)[\[17\]](#)

Causality of Action: The antimicrobial efficacy is attributed to the heterocyclic ring system. The lipophilicity conferred by the aryl substituent allows the molecule to penetrate microbial cell membranes.[\[18\]](#) Once inside, the thiadiazole nucleus is believed to interfere with essential cellular processes. The presence of halogen or oxygenated substituents on the phenyl ring can modulate this activity, with halogens often enhancing antibacterial effects and oxygenated groups like methoxy contributing to antifungal properties.[\[17\]](#)

Antimicrobial Spectrum: The table below presents the Minimum Inhibitory Concentration (MIC) for related 5-phenyl-1,3,4-thiadiazol-2-amine derivatives against common pathogens.

Compound Class/Derivative	Bacterial Strain	MIC (µg/mL)	Fungal Strain	MIC (µg/mL)	Reference
5-(4-chlorophenyl)-...	S. aureus	20-28	A. niger	-	[17]
5-(4-fluorophenyl)-...	B. subtilis	20-28	C. albicans	-	[17]
5-(4-methoxyphenyl)-...	-	-	A. niger	32-42	[17]
5-(3,4-dimethoxyphenyl)-...	-	-	C. albicans	32-42	[17]

Structure-Activity Relationship (SAR) Insights

- 1,3,4-Thiadiazole Core: This heterocycle is essential for biological activity, acting as a rigid scaffold and a hydrogen bond acceptor.[\[5\]](#)
- 2-Amino Group: The free amino group at the C2 position is a crucial pharmacophoric feature, often involved in key hydrogen bonding interactions with biological targets. It also serves as a synthetic handle for further derivatization.[\[17\]](#)
- 5-Aryl Substituent: The nature and substitution pattern on the phenyl ring at the C5 position significantly influence potency and selectivity. The methoxy group (-OCH₃) is an electron-donating group that can affect the electronic properties and lipophilicity of the entire molecule. Its position (ortho, meta, or para) fine-tunes these properties, leading to variations in activity. For instance, some studies suggest that methoxy substituents can enhance antifungal activity.[\[17\]](#)

Conclusion and Future Perspectives

5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound of significant interest, built upon a scaffold with proven therapeutic relevance. The available literature, primarily on closely related analogs, strongly suggests its potential as both an anticancer and antimicrobial agent. The synthetic route is straightforward, allowing for accessible structural modifications for lead optimization studies.

Future research should focus on a more detailed biological evaluation of this specific orthoisomer to confirm and quantify its activity against a wider panel of cancer cell lines and microbial strains. Elucidating its precise molecular targets and mechanisms of action will be critical for its advancement as a potential drug candidate. Furthermore, derivatization of the 2-amino group could yield novel compounds with improved potency, selectivity, and pharmacokinetic profiles, making this a promising area for continued investigation in drug discovery.

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